molecular formula C11H22Cl2N2O2 B13485820 Methyl 1-[(piperidin-4-yl)methyl]azetidine-3-carboxylate dihydrochloride

Methyl 1-[(piperidin-4-yl)methyl]azetidine-3-carboxylate dihydrochloride

Cat. No.: B13485820
M. Wt: 285.21 g/mol
InChI Key: WLBACKWSMQXBEM-UHFFFAOYSA-N
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Description

Methyl 1-[(piperidin-4-yl)methyl]azetidine-3-carboxylate dihydrochloride is a nitrogen-containing heterocyclic compound characterized by a piperidine ring linked to an azetidine moiety via a methylene bridge. The molecule also features a methyl ester group at the 3-position of the azetidine ring and exists as a dihydrochloride salt, enhancing its solubility and stability for pharmaceutical or chemical research applications.

Properties

Molecular Formula

C11H22Cl2N2O2

Molecular Weight

285.21 g/mol

IUPAC Name

methyl 1-(piperidin-4-ylmethyl)azetidine-3-carboxylate;dihydrochloride

InChI

InChI=1S/C11H20N2O2.2ClH/c1-15-11(14)10-7-13(8-10)6-9-2-4-12-5-3-9;;/h9-10,12H,2-8H2,1H3;2*1H

InChI Key

WLBACKWSMQXBEM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN(C1)CC2CCNCC2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(piperidin-4-yl)methyl]azetidine-3-carboxylate dihydrochloride typically involves the reaction of piperidine derivatives with azetidine-3-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent. The product is then purified through crystallization or other separation techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. The final product is often obtained as a powder and is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid:
Reaction:
Methyl ester+H2OH+ or OHCarboxylic acid+MeOH\text{Methyl ester} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{ or OH}^-} \text{Carboxylic acid} + \text{MeOH}

Conditions Products Catalysts/Reagents
Acidic (HCl, H₂SO₄)1-[(Piperidin-4-yl)methyl]azetidine-3-carboxylic acid dihydrochlorideProtic acids
Basic (NaOH, KOH)1-[(Piperidin-4-yl)methyl]azetidine-3-carboxylic acid (free base)Aqueous hydroxides

This reaction is pivotal for generating bioactive metabolites or intermediates for further functionalization.

Nucleophilic Substitution at the Azetidine Ring

The azetidine ring’s tertiary amine and strained three-membered structure facilitate nucleophilic substitutions:
Example Reaction with Alkyl Halides:
Azetidine N+R-XQuaternary ammonium salt\text{Azetidine N} + \text{R-X} \rightarrow \text{Quaternary ammonium salt}

Nucleophile Conditions Product
Methyl iodidePolar aprotic solvent (DMF)1-[(Piperidin-4-yl)methyl]-3-(methoxycarbonyl)-1-methylazetidinium iodide
Benzyl chlorideReflux in THFBenzylated azetidine derivative

These reactions are exploited to modify the compound’s pharmacokinetic properties .

Piperidine Ring Functionalization

The piperidinylmethyl group participates in alkylation and acylation:
Acylation Reaction:
Piperidine N+AcClN-Acetylpiperidine derivative\text{Piperidine N} + \text{AcCl} \rightarrow \text{N-Acetylpiperidine derivative}

Reagent Conditions Product
Acetyl chlorideDry DCM, 0°C1-[(N-Acetylpiperidin-4-yl)methyl]azetidine-3-carboxylate
Boc anhydrideTEA, room temperatureBoc-protected piperidine derivative

Such modifications enhance target selectivity in medicinal chemistry applications .

Ring-Opening Reactions

Under strong acidic conditions, the azetidine ring undergoes ring-opening:
Mechanism:
Azetidine+HClLinear amine hydrochloride\text{Azetidine} + \text{HCl} \rightarrow \text{Linear amine hydrochloride}

Acid Temperature Product
HCl80°C3-[(Piperidin-4-yl)methyl]aminopropanoic acid hydrochloride
H₂SO₄100°CSulfonated linear amine derivative

This reactivity is critical for degradation studies and metabolite identification.

Reductive Amination and Cross-Coupling

The secondary amine in the piperidine ring participates in reductive amination:
Example with Aldehydes:
Amine+RCHONaBH3CNAlkylated amine\text{Amine} + \text{RCHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Alkylated amine}

Aldehyde Reducing Agent Product
FormaldehydeNaBH₃CNN-Methylpiperidine derivative
BenzaldehydeNaBH(OAc)₃N-Benzylpiperidine derivative

Cross-coupling reactions (e.g., Suzuki-Miyaura) are also feasible at halogenated positions .

Scientific Research Applications

Methyl 1-[(piperidin-4-yl)methyl]azetidine-3-carboxylate dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Methyl 1-[(piperidin-4-yl)methyl]azetidine-3-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Similar Compounds

The compound can be compared to two structurally related hydrochloride salts described in the evidence:

Structural Insights

  • Piperidine Core : All three compounds share a piperidine ring, a common pharmacophore in CNS-targeting drugs. However, the target compound integrates an azetidine ring, a four-membered heterocycle with higher ring strain, which may influence conformational flexibility and binding affinity .
  • Functional Groups: The target compound’s methyl ester group contrasts with the diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine Hydrochloride and the pyridinyl methanone in the Kishida compound.

Key Differentiators and Research Implications

  • Azetidine vs.
  • Dihydrochloride Salt : The dihydrochloride form enhances aqueous solubility, a critical factor for in vitro assays or formulation development.
  • Ester Functionality : The methyl ester group may serve as a prodrug feature, enabling hydrolysis to a carboxylic acid in vivo, a strategy used to improve bioavailability .

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 1-[(piperidin-4-yl)methyl]azetidine-3-carboxylate dihydrochloride, and how can purity be validated?

Answer:
The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions between azetidine-3-carboxylate derivatives and piperidin-4-ylmethyl intermediates. Key steps include:

  • Protection/deprotection strategies for amine and carboxylate groups to prevent side reactions.
  • Acid-base workup to isolate the dihydrochloride salt (e.g., HCl gas bubbling in anhydrous ether).
  • Purification via recrystallization or column chromatography using polar solvents (e.g., methanol/ethyl acetate mixtures).

Purity Validation:

  • HPLC with UV detection (≥98% purity threshold) .
  • 1H/13C NMR to confirm structural integrity and absence of residual solvents .
  • Mass spectrometry (HRMS) for molecular weight confirmation .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Refer to Safety Data Sheets (SDS) for hazard mitigation:

  • Inhalation exposure: Use fume hoods; if exposed, move to fresh air and seek medical attention if symptoms persist .
  • Skin contact: Immediately rinse with water for 15 minutes; remove contaminated clothing .
  • Storage: Store in airtight containers at 2–8°C, protected from moisture and light to prevent degradation .

Advanced: How can Design of Experiments (DoE) optimize reaction parameters for improved yield and selectivity?

Answer:
Apply statistical DoE frameworks to minimize trial-and-error approaches:

  • Factor screening: Identify critical variables (e.g., temperature, solvent polarity, catalyst loading) using fractional factorial designs .
  • Response surface methodology (RSM): Model interactions between factors to predict optimal conditions (e.g., 60°C, DMF solvent, 1.2 eq. reagent) .
  • Validation: Confirm predicted yields with triplicate experiments; use ANOVA to assess significance (p < 0.05) .

Advanced: How can contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved during structural characterization?

Answer:

  • Multi-technique cross-validation: Combine NMR, IR, and X-ray crystallography to resolve ambiguities (e.g., conformational flexibility in solution vs. solid state) .
  • Computational modeling: Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .
  • Dynamic NMR studies: Probe temperature-dependent shifts to identify rotameric equilibria or hydrogen bonding effects .

Basic: What are the recommended storage conditions to ensure long-term stability?

Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation .
  • Humidity control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester group .
  • Stability monitoring: Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: Which computational models are suitable for predicting reactivity or binding affinity in biological assays?

Answer:

  • Quantum mechanics/molecular mechanics (QM/MM): Simulate reaction pathways (e.g., nucleophilic attack on the azetidine ring) .
  • Molecular docking: Screen interactions with biological targets (e.g., GPCRs) using AutoDock Vina or Schrödinger Suite .
  • Machine learning: Train models on existing kinetic data to predict reaction rates under novel conditions .

Advanced: How can researchers analyze the compound’s stability under varying pH and temperature conditions?

Answer:

  • Forced degradation studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40–80°C .
  • Analytical endpoints: Monitor degradation via LC-MS to identify breakdown products (e.g., ester hydrolysis to carboxylic acid) .
  • Kinetic modeling: Calculate activation energy (Ea) using Arrhenius plots to extrapolate shelf life .

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